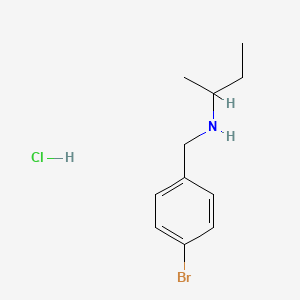![molecular formula C19H26ClNO2 B3086056 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride CAS No. 1158474-80-6](/img/structure/B3086056.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride
Vue d'ensemble
Description
The compound “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride” is an organic compound. It contains a benzyl group (C6H5CH2-) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a butyl group (-C4H9) through a methylamine (-NH-CH3) linkage. The entire molecule is a hydrochloride, indicating that it is a salt with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring and the configuration of the butyl group attached through the methylamine linkage. The presence of the benzyl and methoxy groups on the phenyl ring could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
As an organic compound, “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride” would be expected to undergo various chemical reactions typical of amines, phenyl rings, and hydrochloride salts. These could include reactions with acids and bases, electrophilic aromatic substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride” would be influenced by its molecular structure. These could include its solubility in various solvents, melting and boiling points, and reactivity with other substances .Applications De Recherche Scientifique
Synthetic Methodologies and Applications
Synthesis of Anticoccidial and Antimicrobial Agents : The Michael type addition of an amine to certain pyranones followed by reduction has been explored for producing compounds with significant anticoccidial and antimicrobial activities. Such methodologies indicate the potential for synthesizing related compounds with bioactive properties (Georgiadis, 1976).
Electrophilic Amination of Catecholboronate Esters : The asymmetric hydroboration of vinylarenes and subsequent amination demonstrate synthetic routes for creating amino compounds, which could be applied to the synthesis of compounds with a benzyloxy-methoxyphenyl backbone (Knight et al., 1997).
Synthesis of Carnitine Analogs : The treatment of tert-butyl epoxybutyrate with amines, aiming at synthesizing carnitine analogs, showcases the application of amines in drug development, pointing towards the potential synthesis routes for similar compounds (Boots & Boots, 1975).
Biological Evaluation and Properties
Inhibition of Melanin Production : The study of compounds inhibiting tyrosinase activity for potential use as skin whitening agents implies that related compounds could be evaluated for their effects on melanin biosynthesis, demonstrating a potential application in dermatological research (Choi et al., 2002).
Antimicrobial Activities : The synthesis of triazole derivatives and their evaluation for antimicrobial activities highlights the potential of structurally related compounds for use as antimicrobial agents (Bektaş et al., 2007).
Liquid Crystalline Properties : The synthesis and characterisation of compounds with potential liquid crystalline properties, based on specific structural motifs, suggest an area of research for materials science and the development of display technologies (Thaker et al., 2012).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information on its use, it’s difficult to provide a detailed mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research on “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride” would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, further studies could be conducted to explore these possibilities .
Propriétés
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16;/h5-11,13,20H,3-4,12,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPZEAENDYVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B3085984.png)
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)


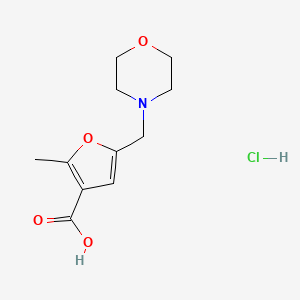

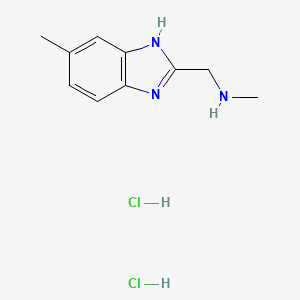
![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
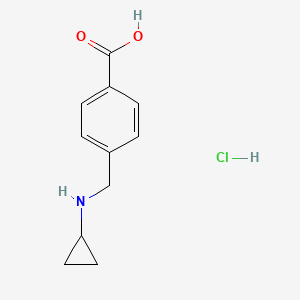
amine hydrochloride](/img/structure/B3086042.png)
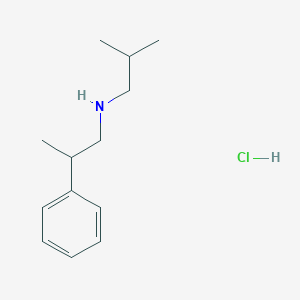
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
